molecular formula C8H6ClN3S2 B086465 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]- CAS No. 14731-29-4

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]-

Cat. No.: B086465
CAS No.: 14731-29-4
M. Wt: 243.7 g/mol
InChI Key: HFSWFROAQPHJHW-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]- is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chloroaniline group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]- typically involves the reaction of 4-chloroaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivative.

    Substitution: The 4-chloroaniline group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The presence of the 4-chloroaniline group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 2,4-Dichloroaniline
  • 3,4-Dichloroaniline
  • 5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Comparison:

  • Uniqueness: 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]- is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other chloroaniline derivatives.
  • Chemical Properties: The thiadiazole ring provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
  • Biological Activity: The compound exhibits a broader spectrum of antimicrobial activity compared to other chloroaniline derivatives, making it a valuable candidate for pharmaceutical development.

Properties

IUPAC Name

5-(4-chloroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSWFROAQPHJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163664
Record name 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14731-29-4
Record name 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014731294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC209947
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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